(R)-3-Isopropyl-2,5-piperazinedione

Catalog No.
S1530578
CAS No.
143673-66-9
M.F
C7H12N2O2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Isopropyl-2,5-piperazinedione

CAS Number

143673-66-9

Product Name

(R)-3-Isopropyl-2,5-piperazinedione

IUPAC Name

(3R)-3-propan-2-ylpiperazine-2,5-dione

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1

InChI Key

IULFBTHVPRNQCG-ZCFIWIBFSA-N

SMILES

CC(C)C1C(=O)NCC(=O)N1

Canonical SMILES

CC(C)C1C(=O)NCC(=O)N1

Isomeric SMILES

CC(C)[C@@H]1C(=O)NCC(=O)N1

The exact mass of the compound (R)-3-Isopropyl-2,5-piperazinedione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-3-Isopropyl-2,5-piperazinedione (CAS 143673-66-9), commonly known as cyclo(D-Val-Gly), is a highly crystalline chiral diketopiperazine. In chemical procurement, its primary value lies in its role as the direct precursor to the Schöllkopf bis-lactim ether chiral auxiliary [1]. By reacting with Meerwein's salt, this compound forms a rigid scaffold that enables the highly enantioselective asymmetric synthesis of α-amino acids. Its specific optical rotation ([α]20/D = −31.5°) and defined melting point (258–262 °C) serve as critical quality control metrics for buyers ensuring the enantiopurity of the starting material prior to complex synthesis .

Substituting this specific (R)-enantiomer with its (S)-counterpart (cyclo(L-Val-Gly)) or a racemic mixture fundamentally alters the stereochemical outcome of downstream syntheses. The D-valine derived (R)-isopropyl group sterically directs electrophilic attack to the opposite face of the aza-enolate, strictly yielding L-amino acids (the (S)-stereocenter) [1]. Using the (S)-enantiomer yields D-amino acids, rendering it unusable for natural-configuration peptide synthesis. Furthermore, substituting the Schöllkopf methodology with other chiral auxiliaries, such as camphor sultam, requires harsh basic cleavage (e.g., LiOH) that destroys base-sensitive side chains, whereas the cyclo(D-Val-Gly) derived auxiliary is cleaved under exceptionally mild acidic conditions [2].

Absolute Stereocontrol for L-Amino Acid Synthesis

The primary procurement driver for cyclo(D-Val-Gly) is its ability to induce the formation of L-amino acids with high enantiomeric purity. When converted to the bis-lactim ether and alkylated, the rigid (R)-isopropyl group effectively shields one face of the molecule. In the synthesis of isotopically labeled L-histidine, this precursor achieved a 99% enantiomeric excess (ee) [1]. In contrast, utilizing the (S)-enantiomer (cyclo(L-Val-Gly)) completely reverses the facial selectivity, yielding D-amino acids, while racemic mixtures offer 0% ee.

Evidence DimensionEnantiomeric excess (ee) of synthesized amino acid
Target Compound Data99% ee for L-histidine (using the (R)-precursor)
Comparator Or BaselineCyclo(L-Val-Gly) (yields D-enantiomer)
Quantified DifferenceComplete reversal of stereocenter formation (>98% ee shift)
ConditionsAlkylation of the lithiated bis-lactim ether followed by mild acidic deprotection

Buyers must procure the exact (R)-enantiomer to successfully synthesize natural-configuration (L) non-proteinogenic amino acids for biological applications.

Preservation of Base-Sensitive Functional Groups During Deprotection

A quantifiable advantage of the cyclo(D-Val-Gly) derived auxiliary over alternatives like Oppolzer's camphor sultam is its deprotection profile. The Schöllkopf bis-lactim ether can be cleaved using mild aqueous acid (0.25 M HCl at room temperature). In the synthesis of p-phosphonomethyl-L-phenylalanine, this mild cleavage preserved the base-sensitive methyl phosphonate groups [1]. Conversely, the camphor sultam auxiliary required cleavage with lithium hydroxide (LiOH), which resulted in the partial saponification and loss of the methyl phosphonate esters.

Evidence DimensionFunctional group survival during auxiliary cleavage
Target Compound DataComplete preservation of methyl phosphonates via 0.25 M HCl cleavage
Comparator Or BaselineCamphor sultam auxiliary (LiOH cleavage)
Quantified DifferenceCamphor sultam causes partial saponification; cyclo(D-Val-Gly) avoids basic hydrolysis entirely
ConditionsCleavage of the chiral auxiliary to release the free α-amino acid

This makes cyclo(D-Val-Gly) the mandatory starting material when synthesizing amino acids with ester, phosphonate, or other base-labile side chains.

High Diastereoselectivity via Rigid Aza-Enolate Geometry

The diketopiperazine core of cyclo(D-Val-Gly) provides a highly rigid framework once converted to the bis-lactim ether. Upon metalation with n-butyllithium, it forms a planar aza-enolate where the (R)-isopropyl group exerts profound steric hindrance. This structural rigidity routinely ensures diastereomeric excesses (de) exceeding 95% during electrophilic alkylation[1]. Compared to acyclic chiral Schiff bases or linear dipeptides, which suffer from conformational flexibility and lower facial selectivity, the cyclic nature of this compound dramatically reduces the formation of unwanted diastereomers.

Evidence DimensionDiastereomeric excess (de) during alkylation
Target Compound Data>95% de due to rigid cyclic steric shielding
Comparator Or BaselineAcyclic chiral Schiff bases
Quantified DifferenceSignificant reduction in minor diastereomer formation (<5% vs highly variable in linear systems)
ConditionsLow-temperature (-78 °C) alkylation of the lithiated intermediate

High diastereoselectivity minimizes downstream purification bottlenecks and maximizes the yield of the target enantiopure building block.

Synthesis of Isotopically Labeled L-Amino Acids

Because it strictly dictates the formation of the (S)-stereocenter, this compound is a highly effective precursor for synthesizing 13C and 15N labeled L-amino acids (such as L-histidine or L-lysine) used in advanced NMR and mass spectrometry studies [1].

Production of Base-Sensitive Non-Proteinogenic Amino Acids

The mild acidic cleavage (0.25 M HCl) of the resulting bis-lactim ether makes this compound highly suitable for synthesizing amino acids bearing base-labile groups, such as phosphotyrosine mimetics (e.g., p-phosphonomethyl-L-phenylalanine), which undergo saponification under the basic cleavage conditions required by other auxiliaries[2].

Pharmaceutical Intermediate Manufacturing via Asymmetric Alkylation

The rigid diketopiperazine structure ensures >95% diastereomeric excess during the alkylation step, making it a reliable starting material for the scalable, stereocontrolled production of complex chiral pharmaceutical intermediates [1].

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-3-Isopropyl-2,5-piperazinedione

Dates

Last modified: 08-15-2023

Explore Compound Types